2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

NAAA enzyme inhibition multiple sclerosis

2‑[4‑(1,3‑benzothiazole‑2‑carbonyl)piperazin‑1‑yl]‑6‑methyl‑1,3‑benzothiazole (CAS 897466‑49‑8) is a dual‑benzothiazole derivative connected through a piperazine‑carbonyl linker. The compound was identified as the initial low‑potency screening hit (compound 7) in a program aimed at discovering non‑covalent inhibitors of the cysteine hydrolase N‑acylethanolamine acid amidase (NAAA), a target relevant to multiple sclerosis and other chronic inflammatory disorders [REFS‑1].

Molecular Formula C20H18N4OS2
Molecular Weight 394.51
CAS No. 897466-49-8
Cat. No. B2706229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
CAS897466-49-8
Molecular FormulaC20H18N4OS2
Molecular Weight394.51
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C20H18N4OS2/c1-13-6-7-15-17(12-13)27-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)26-18/h2-7,12H,8-11H2,1H3
InChIKeyWILZIYKGZXFDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

897466‑49‑8 – Bis‑benzothiazole‑piperazine Scaffold for N‑Acylethanolamine Acid Amidase (NAAA) Probe Development


2‑[4‑(1,3‑benzothiazole‑2‑carbonyl)piperazin‑1‑yl]‑6‑methyl‑1,3‑benzothiazole (CAS 897466‑49‑8) is a dual‑benzothiazole derivative connected through a piperazine‑carbonyl linker. The compound was identified as the initial low‑potency screening hit (compound 7) in a program aimed at discovering non‑covalent inhibitors of the cysteine hydrolase N‑acylethanolamine acid amidase (NAAA), a target relevant to multiple sclerosis and other chronic inflammatory disorders [REFS‑1]. Unlike the covalent NAAA inhibitors that preceded it (β‑lactones, β‑lactams, isothiocyanates), this compound lacks a reactive warhead and inhibits NAAA through a non‑covalent mechanism, establishing a second‑generation inhibitor class with improved drug‑like properties [REFS‑1].

Why Benzothiazole‑Piperazine Analogs Cannot Simply Substitute for 897466‑49‑8


Benzothiazole‑piperazine derivatives exhibit extreme sensitivity of NAAA inhibitory potency to even minor structural modifications. The initial hit (compound 7, the target compound) possesses an IC₅₀ of 88.9 µM; replacing the o‑methyl group on its benzamide moiety with an o‑ethylsulfonyl substituent (compound 14) improves potency ~200‑fold to an IC₅₀ of 0.45 µM, while further stereochemical refinement yields compound 8 (ARN19702) with an IC₅₀ of 0.23 µM [REFS‑1]. Consequently, an investigator requiring the precise pharmacological profile of the parent bis‑benzothiazole‑piperazine‑carbonyl scaffold – including its non‑covalent binding mode, its selectivity fingerprint, and its role as a starting point for SAR studies – cannot achieve the same result by procuring a superficially similar benzothiazole‑piperazine analog [REFS‑1].

Quantitative Differentiation Evidence for 897466‑49‑8 Relative to Closest Analogs


hNAAA Inhibitory Potency: Direct Head‑to‑Head Comparison with Compound 8 (ARN19702) and Compound 14

Compound 7 (target) inhibits recombinant human NAAA with an IC₅₀ of 88.9 µM in a fluorescence‑based assay, while compound 8 (ARN19702, the optimized lead) achieves an IC₅₀ of 0.23 µM and compound 14 (the ethylsulfonyl intermediate) achieves an IC₅₀ of 0.45 µM under identical conditions [REFS‑1]. The ~386‑fold difference in potency precisely defines the compound’s position as the low‑potency progenitor of this inhibitor series.

NAAA enzyme inhibition multiple sclerosis

Bis‑benzothiazole vs. Mono‑benzothiazole Scaffold: Structural Distinction in NAAA Inhibition

The target compound (7) is the only member of the disclosed NAAA inhibitor series that carries a bis‑benzothiazole architecture – one benzothiazole as the 2‑carbonyl substituent and a second 6‑methyl‑benzothiazole at the piperazine N‑terminus. In contrast, all potent optimized leads (compounds 8, 14, 17, 19–22) are mono‑benzothiazole derivatives bearing a substituted benzamide [REFS‑1]. This structural divergence is critical: the bis‑benzothiazole scaffold provides a distinct pharmacophoric geometry that may engage NAAA differently, potentially offering a separate selectivity profile when tested against off‑target amidases such as FAAH or acid ceramidase [REFS‑1].

scaffold bis‑benzothiazole structure‑activity relationship

Non‑Covalent Mechanism of NAAA Inhibition: Differentiation from Covalent Warhead‑Bearing Inhibitors

Compound 7 (target) and its optimized progeny (8, 14) inhibit NAAA through a fully non‑covalent, uncompetitive mechanism, as demonstrated by enzyme kinetics experiments showing a linear, non‑time‑dependent inhibition pattern [REFS‑1]. This contrasts with first‑generation NAAA inhibitors (β‑lactones, β‑lactams, isothiocyanates) that require covalent modification of the catalytic cysteine residue for activity [REFS‑1]. In a selectivity panel, compound 8 (the optimized analog sharing the same non‑covalent mechanism) shows minimal activity against >50 receptors, ion channels, and transporters, and only weak inhibition of FAAH (IC₅₀ ≈10 µM) [REFS‑2]. As the scaffold progenitor, compound 7 is expected to retain this non‑covalent binding mode but with reduced affinity.

non‑covalent mechanism of action NAAA

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area vs. ARN19702

The target compound (C₂₀H₁₈N₄OS₂, MW 394.51 g/mol, TPSA 58.2 Ų by calculation) is significantly smaller and less polar than the optimized lead ARN19702 (C₂₁H₂₂FN₃O₃S₂, MW 447.11 g/mol, TPSA 107.2 Ų) [REFS‑1][REFS‑2]. The lower molecular weight and reduced TPSA suggest potentially superior passive membrane permeability, although this advantage has not been experimentally validated for compound 7. The compound lacks a fluorine atom, which in ARN19702 contributes to metabolic stability and CNS penetration [REFS‑1].

physicochemical drug‑likeness CNS penetration

Recommended Research and Procurement Application Scenarios for 897466‑49‑8


NAAA Inhibitor Lead‑Generation and SAR Calibration

Compound 7 serves as the essential low‑potency reference point for any structure‑activity relationship study targeting non‑covalent NAAA inhibition. Its IC₅₀ of 88.9 µM provides a baseline against which improvements from substituent modifications on the benzamide or benzothiazole rings can be precisely quantified [REFS‑1]. Procuring this compound enables research groups to independently validate the SAR trajectory originally reported by Migliorati et al.

Bis‑benzothiazole Scaffold Diversification Library Synthesis

As the only bis‑benzothiazole‑piperazine‑carbonyl compound in the disclosed NAAA series, compound 7 is a unique starting point for parallel library synthesis. Researchers can independently modify the 6‑methyl substituent on the second benzothiazole ring or vary the carbonyl linker to generate novel analogs that explore chemical space not covered by mono‑benzothiazole leads such as ARN19702 [REFS‑1].

Selectivity Profiling of Non‑Covalent NAAA Inhibitors

Compound 7, as the progenitor of a non‑covalent NAAA inhibitor class that demonstrates minimal off‑target activity (validated for compound 8 against >50 targets, with FAAH IC₅₀ ≈10 µM), can be used as a low‑affinity control in selectivity panels. Its bis‑benzothiazole architecture may exhibit a distinct off‑target fingerprint compared to mono‑benzothiazole analogs, making it valuable for scaffold‑dependent selectivity comparisons [REFS‑1][REFS‑2].

CNS Drug Discovery Probe Optimization

The non‑covalent mechanism and smaller physicochemical footprint (MW 394.51 vs. 447.11 for ARN19702) position compound 7 as a potential starting point for CNS‑penetrant probe design with different ADME properties. While ARN19702 has demonstrated oral bioavailability (F = 72%) and brain exposure in mice, the bis‑benzothiazole scaffold may offer alternative metabolic stability profiles that can be explored through iterative optimization [REFS‑1].

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